Di-1-propenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-1-propenyl sulfide is an organic sulfide that belongs to the class of thioenol ethers. It is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions, contributing to their distinctive aroma and flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-1-propenyl sulfide can be synthesized through the reaction of hydrogen sulfide with prop-1-en-1-yl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the substitution reaction, resulting in the formation of the desired sulfide compound.
Industrial Production Methods: Industrial production of this compound involves the use of similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Di-1-propenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used
Scientific Research Applications
Di-1-propenyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its role in the metabolism of sulfur compounds in plants, particularly in garlic and onions.
Medicine: Research has shown potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is used in the flavor and fragrance industry due to its characteristic aroma
Mechanism of Action
The mechanism of action of di-1-propenyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of metabolic pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Diallyl sulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.
Dipropyl disulfide: A related compound with similar chemical properties but different biological activities.
Allyl methyl sulfide: A compound with a similar structure but different functional groups.
Uniqueness: Di-1-propenyl sulfide is unique due to its specific structure and the presence of two prop-1-en-1-yl groups. This structural feature contributes to its distinctive chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
65819-74-1 |
---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChI Key |
RJDJXOBGMMKPMH-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/S/C=C/C |
Canonical SMILES |
CC=CSC=CC |
boiling_point |
137.00 to 140.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.